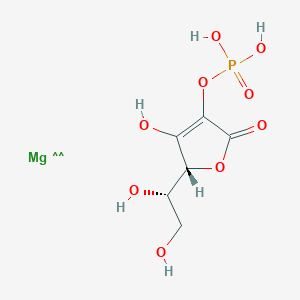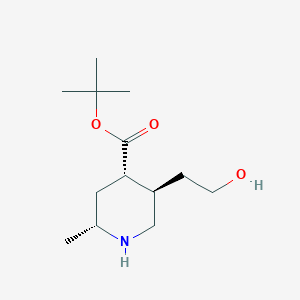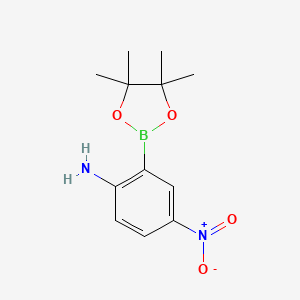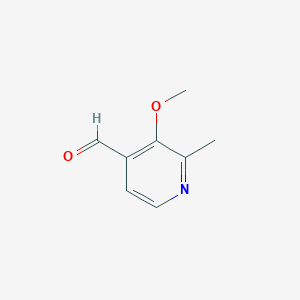
5-Bromo-8-methoxyquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5-Bromo-8-methoxyquinolin-3-amine, can be achieved through several classical methods such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions, followed by cyclization and functionalization.
Industrial Production Methods: Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to be more environmentally friendly and efficient, reducing the use of hazardous reagents and minimizing waste.
化学反応の分析
Types of Reactions: 5-Bromo-8-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives .
科学的研究の応用
Chemistry: 5-Bromo-8-methoxyquinolin-3-amine is used as an intermediate in the synthesis of other organic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities .
Biology and Medicine: Quinoline derivatives, including this compound, have shown promise in various biological applications. They exhibit antimalarial, antimicrobial, antiviral, anticancer, and anti-inflammatory activities . These compounds are being investigated for their potential use in the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, catalysts, and materials. They are also employed in the development of new pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 5-Bromo-8-methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interfere with various cellular processes, including enzyme inhibition and receptor binding, contributing to their diverse biological activities.
類似化合物との比較
- 5-Bromo-8-hydroxyquinoline
- 5-Bromo-8-aminoquinoline
- 8-Methoxyquinoline
Comparison: 5-Bromo-8-methoxyquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromo-8-hydroxyquinoline and 5-Bromo-8-aminoquinoline, the methoxy group in this compound can influence its solubility, reactivity, and interaction with biological targets . This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC名 |
5-bromo-8-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-3-2-8(11)7-4-6(12)5-13-10(7)9/h2-5H,12H2,1H3 |
InChIキー |
WOWKOYRBULWXJE-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)Br)C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Tyr11]-somatostatin](/img/structure/B12331319.png)




![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12331346.png)


![6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione](/img/structure/B12331377.png)

![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12331386.png)

![1,2,5-Oxadiazol-3-amine, 4,4'-[5,5'-bi-1,2,4-oxadiazole]-3,3'-diylbis-](/img/structure/B12331393.png)
